molecular formula C10H14O3 B080437 2-(2,4-Dimethoxyphenyl)ethanol CAS No. 13398-65-7

2-(2,4-Dimethoxyphenyl)ethanol

Cat. No.: B080437
CAS No.: 13398-65-7
M. Wt: 182.22 g/mol
InChI Key: JTSXVCOZAMRSNY-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H14O3. It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with two methoxy groups at the 2 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and material science.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Safety and Hazards

The safety data sheet for “2-(2,4-Dimethoxyphenyl)ethanol” indicates that it is a combustible solid . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to use personal protective equipment when handling this compound .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dimethoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2,4-dimethoxyphenyl)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Another method involves the Grignard reaction, where 2,4-dimethoxybenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-(2,4-dimethoxyphenyl)acetaldehyde. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(2,4-dimethoxyphenyl)acetaldehyde or 2-(2,4-dimethoxyphenyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 2-(2,4-dimethoxyphenyl)ethane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: 2-(2,4-Dimethoxyphenyl)acetaldehyde, 2-(2,4-Dimethoxyphenyl)acetic acid.

    Reduction: 2-(2,4-Dimethoxyphenyl)ethane.

    Substitution: 2-(2,4-Dimethoxyphenyl)ethyl chloride or bromide.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with methoxy groups at the 3 and 4 positions.

    2-(2,5-Dimethoxyphenyl)ethanol: Methoxy groups at the 2 and 5 positions.

    2-(2,6-Dimethoxyphenyl)ethanol: Methoxy groups at the 2 and 6 positions.

Uniqueness

2-(2,4-Dimethoxyphenyl)ethanol is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling and melting points, as well as variations in biological activity.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSXVCOZAMRSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295427
Record name 2-(2,4-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13398-65-7
Record name 13398-65-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,4-dimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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